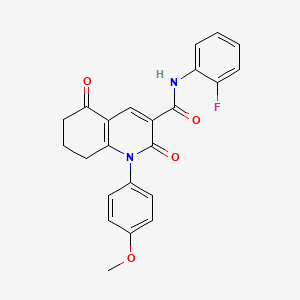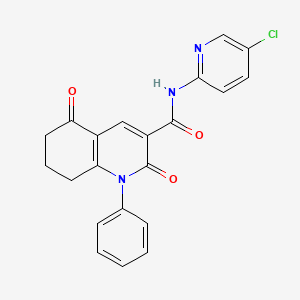![molecular formula C15H9BrClNO3S2 B10895572 (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE: is a complex organic compound that belongs to the class of thiazolane derivatives. This compound is characterized by its unique structure, which includes a brominated furyl group, a chlorophenyl sulfanyl group, and a thiazolane-2,4-dione core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
-
Formation of the Furyl Intermediate:
- Starting from 4-bromo-2-furaldehyde, the furyl intermediate is synthesized through a series of reactions including bromination and formylation.
-
Synthesis of the Thiazolane Core:
- The thiazolane core is prepared by reacting 3-methyl-1,3-thiazolane-2,4-dione with appropriate reagents under controlled conditions.
-
Coupling Reaction:
- The final step involves the coupling of the furyl intermediate with the thiazolane core in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolane-2,4-dione core.
Substitution: The bromine and chlorine atoms in the furyl and phenyl groups, respectively, can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced products include alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor in the development of novel materials with unique properties.
Biology:
- The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
- It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine:
- Research is ongoing to explore its potential as an antiviral, antibacterial, and anticancer agent.
- It is investigated for its ability to modulate specific biochemical pathways.
Industry:
- The compound is used in the development of agrochemicals and pesticides.
- It finds applications in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 5-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through:
Inhibition of Enzymes: It may inhibit key enzymes by binding to their active sites, thereby disrupting normal biochemical reactions.
Modulation of Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.
Induction of Apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparaison Avec Des Composés Similaires
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-Bromo-2-furaldehyde
- 3-Methyl-1,3-thiazolane-2,4-dione
Comparison:
- Structural Uniqueness: The presence of both brominated furyl and chlorophenyl sulfanyl groups in the same molecule is unique to this compound.
- Chemical Reactivity: The combination of functional groups imparts distinct reactivity patterns compared to similar compounds.
- Biological Activity: The compound’s specific interactions with biological targets may differ from those of structurally related molecules, leading to unique pharmacological profiles.
Propriétés
Formule moléculaire |
C15H9BrClNO3S2 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H9BrClNO3S2/c1-18-13(19)12(23-15(18)20)7-9-6-11(16)14(21-9)22-10-4-2-8(17)3-5-10/h2-7H,1H3/b12-7+ |
Clé InChI |
DUSPBGZDYWNTSV-KPKJPENVSA-N |
SMILES isomérique |
CN1C(=O)/C(=C\C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)/SC1=O |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(difluoromethyl)-4-({(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895493.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10895500.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10895517.png)
![methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10895519.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10895522.png)
![Propan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895525.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10895536.png)

![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10895553.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10895558.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10895559.png)

![2-chloro-6-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10895564.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10895567.png)
